molecular formula C16H25NO4 B4921639 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine

2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine

Cat. No. B4921639
M. Wt: 295.37 g/mol
InChI Key: DDJAQCIVSVTPSG-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine, also known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process involving the reaction of morpholine with various reagents.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the inhibition of various enzymes and proteins that play a crucial role in the growth and survival of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit a range of biochemical and physiological effects in various studies. It has been found to cause cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to possess antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine. One potential direction is the synthesis of analogs of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine with improved solubility and potency. Another direction is the investigation of the mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in more detail to identify new targets for drug development. Finally, the potential use of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in combination with other anticancer drugs to enhance their efficacy is also an area of future research.

Synthesis Methods

The synthesis of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the reaction of morpholine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions involving the use of various reagents such as lithium aluminum hydride, sodium borohydride, and acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit potent antitumor and anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antifungal and antibacterial properties.

properties

IUPAC Name

2,6-dimethyl-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-11-8-17(9-12(2)21-11)10-13-6-15(19-4)16(20-5)7-14(13)18-3/h6-7,11-12H,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJAQCIVSVTPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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